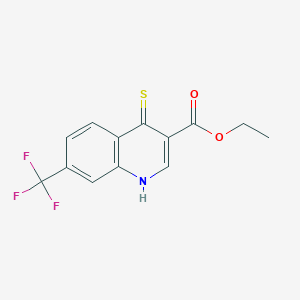

Ethyl 4-thioxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-thioxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate: is a synthetic organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a trifluoromethyl group, a thioxo group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-thioxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.

Formation of the Thioxo Group: The thioxo group can be introduced by reacting the intermediate compound with sulfur or sulfur-containing reagents.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-thioxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and thioethers.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Ethyl 4-thioxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 4-thioxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The thioxo group may participate in redox reactions, influencing the compound’s reactivity and interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

- 4-Thioxo-7,8,10-trimethyl-2,3,4,10-tetrahydrobenzo[g]pteridine-2-one

- 4-Thioxo-7,8,10-trimethyl-2,3,4,10-tetrahydrobenzo[g]pteridine-2-one

Uniqueness

Ethyl 4-thioxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties

Biological Activity

Ethyl 4-thioxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate (CAS Number: 71083-04-0) is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by the following molecular formula:

- Molecular Formula : C13H10F3NO3

- Molecular Weight : 285.22 g/mol

The synthesis typically involves the reaction of malonate derivatives in diphenylether under controlled conditions, yielding a product with a high yield of approximately 89% .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of quinoline derivatives, including this compound. Research indicates that compounds within this class exhibit significant activity against various bacterial strains and fungi. For example:

- Target Organisms :

- Staphylococcus epidermidis

- Candida albicans

In silico docking studies suggest that these compounds can effectively bind to key target proteins involved in bacterial resistance mechanisms, enhancing their potential as novel antimicrobial agents .

Antioxidant Activity

The compound's antioxidant properties have also been explored. Quinoline derivatives are known to scavenge free radicals, thereby reducing oxidative stress within biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases .

Study on Antimicrobial Activity

A significant study assessed the antimicrobial efficacy of this compound against multidrug-resistant strains. The results indicated:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound possesses promising antimicrobial properties that warrant further investigation .

Research on Antioxidant Properties

Another study investigated the antioxidant capacity of the compound using various assays, including DPPH and ABTS radical scavenging tests. The results demonstrated that this compound exhibited a significant reduction in free radicals:

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Scavenging | 30 |

These values indicate a strong antioxidant potential, making it a candidate for further studies in therapeutic applications against oxidative stress-related diseases .

Properties

Molecular Formula |

C13H10F3NO2S |

|---|---|

Molecular Weight |

301.29 g/mol |

IUPAC Name |

ethyl 4-sulfanylidene-7-(trifluoromethyl)-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C13H10F3NO2S/c1-2-19-12(18)9-6-17-10-5-7(13(14,15)16)3-4-8(10)11(9)20/h3-6H,2H2,1H3,(H,17,20) |

InChI Key |

IEUCXQQSGVRQBU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=S)C=CC(=C2)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.